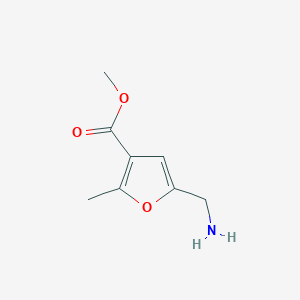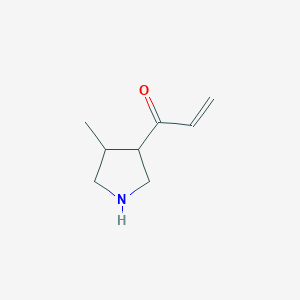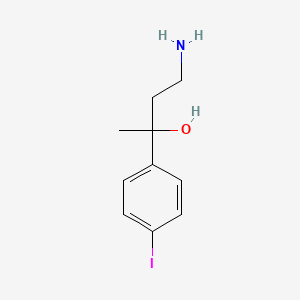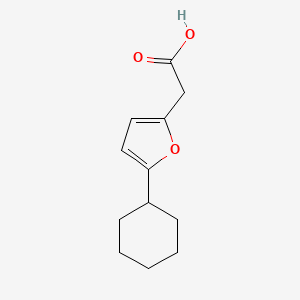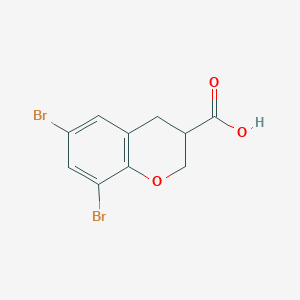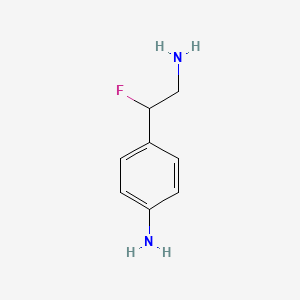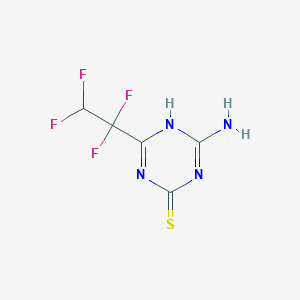![molecular formula C7H14N2O B13180259 6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
6-[(Methylamino)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Methylamino)methyl]piperidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Methylamino)methyl]piperidin-2-one involves several steps, including the functionalization of unsaturated intermediates. One common method is the hydrogenation of piperidine derivatives, which can be achieved through cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[(Methylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of the compound to its corresponding amines.
Substitution: Replacement of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like sodium chlorite for oxidation, and various catalysts for facilitating substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Scientific Research Applications
6-[(Methylamino)methyl]piperidin-2-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[(Methylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(Methylamino)methyl]piperidin-2-one include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-(methylaminomethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-2-4-7(10)9-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
OHDCTEAKIJLGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



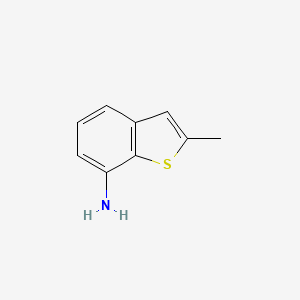
methanol](/img/structure/B13180194.png)
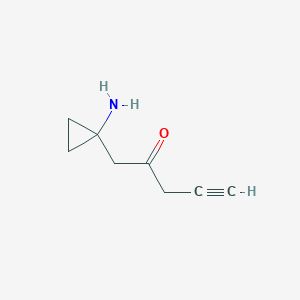
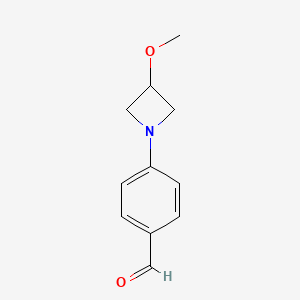
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
